molecular formula C14H15NO2 B11876855 1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one

1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one

Cat. No.: B11876855
M. Wt: 229.27 g/mol
InChI Key: QHTQJGLGXFCWTA-UHFFFAOYSA-N
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Description

1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one is a complex organic compound that features a fused bicyclic structure. This compound is characterized by the presence of a pyrrolidin-2-one ring attached to a 5-methyl-3-oxo-2,3-dihydro-1H-inden-1-yl moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the initial formation of the 2,3-dihydro-1H-inden-1-one core, followed by the introduction of the pyrrolidin-2-one ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques such as microwave-assisted synthesis or ultrasound irradiation to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: Shares the indanone core structure but lacks the pyrrolidin-2-one ring.

    5-Methyl-2,3-dihydro-1H-inden-1-one: Similar structure with a methyl group but without the pyrrolidin-2-one moiety.

    Pyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the indanone structure.

Uniqueness

1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one is unique due to its fused bicyclic structure, which combines the properties of both the indanone and pyrrolidinone moieties

Biological Activity

1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and other pharmacological activities, supported by research findings and case studies.

The molecular formula of this compound is C12H13NO2C_{12}H_{13}NO_2, with a molecular weight of approximately 203.24 g/mol. Its structure features a pyrrolidine ring fused with an indene moiety, contributing to its unique biological profile.

Antibacterial Activity

Research indicates that derivatives of pyrrolidinones demonstrate potent antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain pyrrolidine derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Bacteria
Compound A0.0039Staphylococcus aureus
Compound B0.0195Escherichia coli
Compound C0.025Bacillus mycoides

Antifungal Activity

Additionally, the compound has shown antifungal activity against various strains. In vitro tests revealed that some pyrrolidine derivatives could inhibit the growth of Candida albicans with MIC values as low as 0.0048 mg/mL . This suggests that the compound may be a candidate for further development in antifungal therapies.

The biological activity of this compound is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. The presence of the indene structure may enhance its lipophilicity, allowing better cell membrane penetration .

Case Studies

A recent study investigated the synthesis and biological evaluation of various pyrrolidine derivatives, including those related to this compound. The results indicated that modifications at specific positions on the pyrrolidine ring could significantly enhance antibacterial potency while reducing toxicity .

Another case study focused on the compound's potential as an anti-inflammatory agent. It was found that certain analogs exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting a broader therapeutic application beyond antimicrobial activity .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1-(5-methyl-3-oxo-1,2-dihydroinden-1-yl)pyrrolidin-2-one

InChI

InChI=1S/C14H15NO2/c1-9-4-5-10-11(7-9)13(16)8-12(10)15-6-2-3-14(15)17/h4-5,7,12H,2-3,6,8H2,1H3

InChI Key

QHTQJGLGXFCWTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2=O)N3CCCC3=O

Origin of Product

United States

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